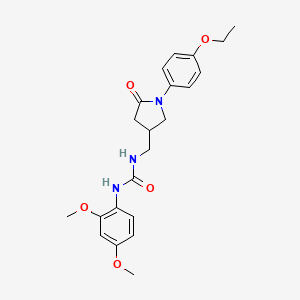

1-(2,4-Dimethoxyphenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

CAS No.: 954696-32-3

Cat. No.: VC6355411

Molecular Formula: C22H27N3O5

Molecular Weight: 413.474

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954696-32-3 |

|---|---|

| Molecular Formula | C22H27N3O5 |

| Molecular Weight | 413.474 |

| IUPAC Name | 1-(2,4-dimethoxyphenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |

| Standard InChI | InChI=1S/C22H27N3O5/c1-4-30-17-7-5-16(6-8-17)25-14-15(11-21(25)26)13-23-22(27)24-19-10-9-18(28-2)12-20(19)29-3/h5-10,12,15H,4,11,13-14H2,1-3H3,(H2,23,24,27) |

| Standard InChI Key | ULGYXJRRBOGYCG-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=C(C=C3)OC)OC |

Introduction

Molecular Formula and Weight

-

Molecular Formula: C21H26N2O5

-

Molecular Weight: Approximately 386.44 g/mol

Functional Groups

The compound features:

-

Urea (-NH-C(=O)-NH-) as the central functional group.

-

Methoxy (-OCH3) and ethoxy (-OCH2CH3) substituents contributing to its electronic properties.

-

A pyrrolidinone ring, which provides rigidity and potential biological activity.

General Synthetic Pathway

The synthesis of this compound typically involves:

-

Preparation of intermediates:

-

Synthesis of the pyrrolidinone derivative with the 4-ethoxyphenyl substituent.

-

Preparation of the 2,4-dimethoxyphenyl isocyanate or related precursor.

-

-

Coupling reaction:

-

The pyrrolidinone intermediate is reacted with the isocyanate under controlled conditions to form the urea linkage.

-

-

Purification:

-

The final product is purified using recrystallization or chromatographic techniques.

-

Reaction Conditions

Common conditions include:

-

Solvents such as ethanol or dimethylformamide (DMF).

-

Catalysts like triethylamine to facilitate nucleophilic addition reactions.

-

Mild temperatures to prevent decomposition of sensitive functional groups.

Medicinal Chemistry

Urea derivatives are widely studied for their biological activities, including:

-

Anticancer properties: Ureas with diaryl or heteroaryl substituents have shown antiproliferative effects against various cancer cell lines due to their ability to inhibit kinases or disrupt cellular signaling pathways .

-

Enzyme inhibition: Ureas can act as inhibitors for enzymes like urease, which is implicated in diseases such as peptic ulcers and kidney stone formation .

Potential Biological Activity

Although specific studies on this compound were not found in the provided sources, its structural features suggest potential applications in:

-

Drug discovery: The combination of methoxy and ethoxy groups may enhance lipophilicity and membrane permeability.

-

Enzyme targeting: The pyrrolidinone moiety could interact with specific protein binding sites.

Spectroscopic Techniques

To confirm its structure, standard analytical methods would be employed:

-

NMR Spectroscopy: For hydrogen and carbon framework elucidation.

-

Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): To identify functional groups such as C=O (urea) and C-O (methoxy/ethoxy).

Crystallographic Analysis

X-ray diffraction can provide detailed insights into the three-dimensional arrangement of atoms in the molecule.

Unexplored Biological Activities

Further studies are needed to evaluate:

-

The compound’s pharmacokinetics (absorption, distribution, metabolism, excretion).

-

Its toxicity profile across different organisms.

Derivative Synthesis

Modifications to the phenyl rings or pyrrolidinone group could yield analogs with enhanced activity or specificity for therapeutic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume